Product packaging for Bis(2-ethylhexyl) ether(Cat. No.:CAS No. 10143-60-9)

Bis(2-ethylhexyl) ether

Cat. No.: B109502
CAS No.: 10143-60-9
M. Wt: 242.44 g/mol
InChI Key: YHCCCMIWRBJYHG-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether or octyl ether, is an organic compound with the molecular formula C16H34O and a molecular weight of 242.44 g/mol . This compound is characterized as a clear, colorless to slightly colored liquid with a specific gravity of 0.82 and a boiling point of 126°C at 8 mmHg . It is recommended to be stored as a liquid at cool, dark room temperatures . In research and industrial contexts, this compound serves as a high-purity chemical standard. It is fully characterized for use as a reference standard for analytical method development, method validation, and quality control applications during drug synthesis . Its confirmed structure and properties make it a critical tool for ensuring traceability against pharmacopeial standards, providing reliability and consistency in analytical results . This product is intended for research use only. It is strictly for use in laboratory and analytical applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O B109502 Bis(2-ethylhexyl) ether CAS No. 10143-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylhexoxymethyl)heptane
Source PubChem
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InChI

InChI=1S/C16H34O/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCCCMIWRBJYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042035
Record name Bis(2-ethylhexyl) ether
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Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10143-60-9
Record name Di(2-ethylhexyl)ether
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Record name Bis(2-ethylhexyl) ether
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Record name Heptane, 3,3'-[oxybis(methylene)]bis-
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Record name Bis(2-ethylhexyl) ether
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Record name Bis(2-ethylhexyl) ether
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Record name BIS(2-ETHYLHEXYL) ETHER
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Advanced Synthetic Methodologies and Chemical Transformations of Bis 2 Ethylhexyl Ether

Optimized Synthesis Pathways for Bis(2-ethylhexyl) Ether

The synthesis of this compound, a symmetrical ether, is primarily achieved through established etherification protocols. The selection of a specific pathway is often dictated by factors such as desired yield, purity, economic viability, and environmental considerations. Key methodologies include the classical Williamson ether synthesis and various alternative catalytic routes that offer improvements in efficiency and sustainability.

The Williamson ether synthesis remains one of the most reliable and widely utilized methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the process involves two main steps:

Formation of the Alkoxide: 2-ethylhexanol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-ethylhexoxide. This alkoxide is a potent nucleophile. youtube.com

Nucleophilic Substitution: The 2-ethylhexoxide then attacks a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) in an SN2 reaction, displacing the halide and forming the ether bond. masterorganicchemistry.com

The SN2 pathway is crucial for the success of this synthesis. Since 2-ethylhexyl halide is a primary alkyl halide, it is an excellent substrate for SN2 reactions and is less prone to undergoing the competing E2 elimination reaction, which would form an alkene. masterorganicchemistry.comlibretexts.org Using secondary or tertiary alkyl halides would significantly increase the amount of elimination by-product, especially given that the alkoxide is a strong base. masterorganicchemistry.comlibretexts.org

Enhancements to the Williamson Synthesis: Over the years, several enhancements have been developed to improve the efficiency and conditions of the Williamson synthesis:

Phase Transfer Catalysis: To improve the solubility and reactivity of the nucleophilic alkoxide, phase transfer catalysts like tetrabutylammonium bromide or crown ethers (e.g., 18-crown-6) can be employed. wikipedia.org These catalysts help transport the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is located, accelerating the reaction rate.

Microwave-Enhanced Technology: Microwave irradiation has been utilized to drastically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. wikipedia.org

High-Temperature Conditions: In industrial settings, employing very high temperatures (300 °C and above) can facilitate the use of weaker alkylating agents, which are less reactive and less likely to produce salt by-products. This approach can streamline the process and make it more economically feasible. wikipedia.orgresearchgate.net

Beyond the Williamson synthesis, direct catalytic etherification of alcohols presents a more atom-economical route, typically generating only water as a by-product. nih.govrsc.org These methods avoid the use of stoichiometric bases and the formation of salt waste.

Brønsted acidic ionic liquids (BAILs) have emerged as effective dual-purpose solvent-catalysts for acid-catalyzed reactions like esterification and etherification. researchgate.netelsevierpure.comnih.gov These ionic liquids offer benefits such as low vapor pressure, thermal stability, and the potential for catalyst recycling. qub.ac.uk

In processes such as the synthesis of bis(2-ethylhexyl) terephthalate from terephthalic acid and 2-ethylhexanol, this compound is a known by-product formed through the acid-catalyzed dehydration of 2-ethylhexanol. mdpi.comresearchgate.net The formation of the ether is highly dependent on the reaction conditions. The acidity of the ionic liquid, which can be tuned by its composition, and the reaction temperature are key factors influencing the selectivity towards ether formation. researchgate.netmdpi.com For instance, studies using inexpensive ionic liquids based on trimethylamine and sulfuric acid have shown that both temperature and the molar ratio of the acid to the amine in the ionic liquid affect the amount of this compound produced. mdpi.comresearchgate.net

Amine:H₂SO₄ Ratio (in IL)Ether Content (%)
1:2.00.8
1:2.71.8
1:3.02.5
Data showing the influence of ionic liquid composition on the formation of this compound at 120 °C. mdpi.com
Temperature (°C)Ether Content (%)
1000.4
1201.8
1403.5
Data showing the influence of temperature on the formation of this compound using an ionic liquid with an amine to sulfuric acid ratio of 1:2.7. mdpi.com

These findings demonstrate that while BAILs can facilitate the synthesis, conditions must be carefully optimized to either favor or suppress the formation of this compound, depending on whether it is the desired product or a by-product. mdpi.com

Recent advancements in organic synthesis have focused on developing metal-free catalytic systems to avoid the cost, toxicity, and contamination issues associated with metal catalysts. thechemicalengineer.com

Acid-Mediated Condensation: The direct acid-catalyzed dehydration of two alcohol molecules is a fundamental method for synthesizing symmetrical ethers. nih.govrsc.org While traditionally requiring harsh conditions with strong mineral acids, modern organocatalysts can facilitate this transformation under milder conditions. For example, trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the cross-coupling of different alcohols to form unsymmetrical ethers, a protocol that could be adapted for the self-condensation of 2-ethylhexanol. nih.gov

Other Metal-Free Approaches: Novel metal-free methods have been developed for forming ether linkages. For instance, the arylation of alcohols using diaryliodonium salts in water provides an environmentally friendly route to alkyl aryl ethers and could inspire new approaches for dialkyl ether synthesis. organic-chemistry.org While direct application to this compound synthesis from 2-ethylhexanol is not yet prominent, these systems represent the forefront of catalyst design for etherification. acs.org

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. nih.govjetir.orgsemanticscholar.org

Waste Prevention: Catalytic dehydration of 2-ethylhexanol is superior to the Williamson ether synthesis in this regard. The catalytic route produces only water as a theoretical by-product, whereas the Williamson synthesis generates a stoichiometric amount of salt waste (e.g., sodium bromide), which must be disposed of. nih.govnih.gov

Atom Economy: The principle of maximizing the incorporation of all materials into the final product is well-exemplified by the direct dehydration of 2-ethylhexanol, which has a high atom economy. nih.gov

Use of Catalysis: Catalytic reagents are preferred over stoichiometric ones. jetir.org The use of recyclable catalysts like Brønsted acidic ionic liquids or other heterogeneous catalysts aligns with this principle, in contrast to the stoichiometric base required in the Williamson synthesis. mdpi.comthechemicalengineer.com

Safer Solvents and Auxiliaries: The use of ionic liquids, which have negligible vapor pressure, can be an alternative to volatile organic solvents. qub.ac.ukjetir.org Furthermore, developing solvent-free conditions or using water as a solvent are key goals in green ether synthesis. rsc.orgorganic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key objective. nih.gov The development of highly active catalysts that can operate under mild conditions, potentially enhanced by methods like microwave irradiation, contributes to reducing the energy footprint of the synthesis. wikipedia.org

Alternative Etherification Routes and Catalytic Approaches

By-product Formation and Control in Industrial Processes Involving this compound

In any industrial chemical process, minimizing by-product formation is critical for maximizing yield, simplifying purification, and reducing costs. When this compound is the target molecule, potential by-products depend on the synthetic route.

In Williamson Synthesis: The primary by-product is 2-octene, resulting from the E2 elimination of the 2-ethylhexyl halide, promoted by the strongly basic 2-ethylhexoxide nucleophile. libretexts.org While using a primary halide minimizes this, it cannot always be completely suppressed, and reaction conditions must be optimized (e.g., by using the lowest effective temperature) to favor the SN2 substitution pathway.

In Acid-Catalyzed Dehydration: In this process, the formation of other ethers or oligomers can occur, especially at higher temperatures. researchgate.net Over-dehydration can also lead to the formation of alkenes. The selectivity of the reaction is highly dependent on the catalyst and reaction conditions.

When this compound is itself a by-product , as seen in the production of plasticizers like bis(2-ethylhexyl) terephthalate, its formation must be carefully controlled. mdpi.comresearchgate.net As the data in section 2.1.2.1 shows, both higher temperatures and higher catalyst acidity increase the rate of ether formation from the 2-ethylhexanol starting material. mdpi.com Therefore, in an industrial setting where the ester is the desired product, process control would involve:

Using the lowest possible reaction temperature that still allows for an efficient esterification rate.

Selecting or designing a catalyst (e.g., an ionic liquid of a specific composition) that has high selectivity for esterification over the competing alcohol dehydration. researchgate.netmdpi.com

Controlling reaction time to prevent prolonged exposure of the alcohol to acidic conditions at high temperatures.

Effective control over these parameters allows for the suppression of this compound formation, leading to a purer final product and more efficient use of the 2-ethylhexanol feedstock. mdpi.com

Kinetics and Thermodynamics of By-product Etherification

This compound is frequently formed as a by-product during the synthesis of other commercially important chemicals, notably in the esterification of terephthalic acid with 2-ethyl-1-hexanol to produce bis(2-ethylhexyl) terephthalate. The formation of the ether is a competing side reaction where two molecules of 2-ethyl-1-hexanol undergo dehydration.

The thermodynamics of this etherification are influenced by the reaction conditions. High temperatures and the presence of an acidic catalyst favor the elimination of water and the formation of the ether linkage. The reaction is an equilibrium process, and the removal of water can drive the reaction toward the formation of this compound. Kinetically, the rate of ether formation is highly dependent on the catalyst's acidity and the reaction temperature. In systems utilizing protic ionic liquids as catalysts, the high acidity and elevated temperatures necessary for the primary esterification reaction also provide favorable conditions for the etherification of the alcohol, making it a significant kinetic pathway to consider for process optimization.

Influence of Reaction Conditions on Selectivity (Temperature, Acidity, Ionic Liquid Composition)

The selectivity of reactions producing this compound as a by-product is critically dependent on several reaction parameters. High temperatures and the acidity of the catalyst are favorable factors for the etherification of the alcohol.

Temperature: Studies have shown a direct correlation between reaction temperature and the formation of this compound. As the temperature increases, the rate of the competing etherification reaction increases, leading to a higher yield of the ether by-product and lower selectivity for the desired primary product, such as an ester. For instance, in certain systems, increasing the temperature from 110 °C to 120 °C can significantly elevate the amount of ether formed.

The following tables summarize research findings on how these conditions affect the formation of this compound.

Influence of Ionic Liquid Composition on this compound Formation at 120 °C

Ionic Liquid Composition (Molar Ratio)This compound Content (%)
1:31.8
1:2.70.5

Influence of Temperature on this compound Formation

Temperature (°C)Ionic Liquid CompositionThis compound Content (%)
1101:30.8
1201:31.8
1201:2.70.5

Advanced Chemical Reactivity Studies of this compound

While often viewed as a stable and relatively inert solvent or by-product, this compound can undergo specific chemical transformations under appropriate conditions. Its reactivity is largely dictated by the ether linkage and the bulky, branched alkyl groups.

Oxidative Transformation Pathways

Ethers are susceptible to oxidation, particularly at the carbon atoms adjacent (alpha) to the ether oxygen. The autoxidation of ethers with atmospheric oxygen is a well-known radical chain reaction that can lead to the formation of hazardous hydroperoxides and peroxides. For this compound, this process would be initiated by the abstraction of a hydrogen atom from one of the alpha-carbons, forming a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxy radical, which propagates the chain reaction by abstracting a hydrogen from another ether molecule.

Forced oxidation can be achieved using powerful oxidizing systems like Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). This reagent generates highly reactive hydroxyl radicals (•OH) that can aggressively attack the ether. The degradation pathway is initiated by the hydroxyl radical abstracting a hydrogen atom from the carbon alpha to the oxygen, leading to the cleavage of the C-O bond and the eventual breakdown of the molecule into smaller oxygenated fragments, ultimately resulting in carbon dioxide and water.

Nucleophilic Substitution Reactions

Due to the low reactivity of the ether linkage, which lacks a good leaving group, this compound does not readily undergo nucleophilic substitution reactions. The most common nucleophilic substitution reaction for ethers is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org

The reaction proceeds via protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.org A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the alpha-carbons and displacing the alcohol. Given that the alpha-carbons in this compound are secondary, the reaction would likely follow an Sₙ2 mechanism. libretexts.orglibretexts.org However, the significant steric hindrance posed by the branched 2-ethylhexyl groups would make this Sₙ2 attack slow and require harsh conditions, such as high temperatures. nih.gov The nucleophile would attack the carbon, leading to the formation of 2-ethylhexyl halide and 2-ethyl-1-hexanol.

Structure-Reactivity Relationships: Steric and Electronic Effects

The chemical reactivity of this compound is profoundly influenced by both steric and electronic effects originating from its unique molecular structure.

Steric Effects: The most significant factor governing the ether's low reactivity is steric hindrance. nih.gov The two branched 2-ethylhexyl groups are bulky and spatially demanding. This physical crowding around the central ether oxygen and the adjacent alpha-carbons effectively shields these sites from attack by approaching reagents, particularly nucleophiles. nih.gov This steric barrier significantly raises the activation energy for reactions like acid-catalyzed cleavage, making the molecule much less reactive than linear or less-branched ethers. nih.gov

Electronic Effects: The two ethylhexyl groups are electron-donating alkyl groups. Through an inductive effect, they push electron density towards the central oxygen atom. This increases the electron density on the oxygen, enhancing its basicity and its ability to participate in hydrogen bonding. However, this effect is not strong enough to overcome the dominant steric hindrance that limits its reactivity in many chemical transformations.

Computational Chemistry Approaches (e.g., Density Functional Theory) in Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for this purpose. DFT calculations can be used to determine the electronic structure and properties of a molecule, offering insights into its potential chemical behavior.

For this compound, computational studies using DFT have been employed to calculate key reactivity descriptors. One such descriptor is the electrophilicity index, which quantifies the ability of a molecule to accept electrons. DFT studies reveal that this compound has a low electrophilicity index (less than 1.5 eV), which indicates a limited capacity to engage in polar interactions and a lower propensity to react with nucleophiles. nih.gov This computational finding aligns perfectly with the experimental observation of low reactivity, which is attributed to steric hindrance. DFT can also be used to model reaction pathways, calculate the energies of transition states, and determine activation barriers, providing a theoretical framework for understanding why certain reactions are slow or unfavorable.

Information Regarding this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant lack of specific data on the environmental fate and ecotoxicological research of the chemical compound this compound. While the user's request outlined a detailed article structure focusing on this specific ether, extensive searches have predominantly yielded information on a similarly named but chemically distinct compound, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP).

DEHP is a widely studied plasticizer, and a wealth of information exists regarding its environmental distribution, degradation, and persistence. However, this information is not applicable to this compound. The similarity in their names creates considerable confusion in database searches, leading to a profusion of irrelevant results.

Efforts to find specific data on the partitioning behavior, environmental mobility, biodegradation, photodegradation, and dissipation time (DT50) of this compound have been unsuccessful. The scientific community has, to date, seemingly not prioritized or published significant research on the environmental impact of this particular ether compound.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy as outlined. The necessary data points for each specified section and subsection concerning this compound are not present in the accessible scientific literature.

It is crucial to distinguish between this compound and Bis(2-ethylhexyl) phthalate (DEHP) to avoid misinterpretation of environmental data. The environmental profiles of these two substances are expected to be different due to their distinct chemical structures.

Until specific research on the environmental fate and ecotoxicology of this compound is conducted and published, a detailed and scientifically accurate article on this topic cannot be produced.

Environmental Fate and Ecotoxicological Research of Bis 2 Ethylhexyl Ether

Bioaccumulation and Biomagnification Potential of Bis(2-ethylhexyl) Ether

Uptake and Elimination Kinetics in Aquatic and Terrestrial Biota

No specific studies on the uptake and elimination kinetics of this compound in aquatic or terrestrial organisms were identified.

Trophic Transfer and Biomagnification in Food Webs

No data regarding the trophic transfer or biomagnification of this compound in food webs could be located.

Ecotoxicological Impact Assessment of this compound

Aquatic Ecotoxicity Studies (Fish, Invertebrates)

No specific aquatic ecotoxicity studies for this compound concerning fish or invertebrates were found.

Terrestrial Ecotoxicity Studies (Soil Organisms, Plants)

No specific terrestrial ecotoxicity studies for this compound concerning soil organisms or plants were found.

Mechanistic Ecotoxicology of this compound

No information on the mechanistic ecotoxicology of this compound was available.

Research on this compound Ecotoxicology Remains Limited

Comprehensive searches of available scientific literature have revealed a significant lack of specific data regarding the environmental fate and ecotoxicological effects of this compound. While a substantial body of research exists for the similarly named compound Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely studied plasticizer, the same cannot be said for its ether counterpart.

Efforts to locate studies detailing the induction of oxidative stress, specific cellular and molecular endpoints in model organisms, or the consequences of combined exposure scenarios with co-contaminants for this compound have been unsuccessful. The scientific community's focus has predominantly been on the phthalate ester, leaving a knowledge gap concerning the potential environmental impact of this compound.

Consequently, it is not possible to provide a detailed article on the "" that adheres to the requested outline of oxidative stress induction, cellular and molecular endpoints, and combined exposure scenarios. Further research is needed to elucidate the potential ecotoxicological profile of this chemical compound.

Advanced Analytical Methodologies for Bis 2 Ethylhexyl Ether Detection and Quantification

Chromatographic Techniques for Bis(2-ethylhexyl) Ether Analysisbenchchem.com

Chromatography is the cornerstone for the analysis of this compound, providing the necessary separation and specificity for accurate quantification. Gas chromatography and high-performance liquid chromatography are the principal techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)benchchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary method for the analysis of this compound, offering high resolution and definitive identification. The technique involves vaporizing the sample and separating its components in a gaseous mobile phase. For this specific compound, a DB-5MS column (30 m × 0.25 mm × 0.25 µm) is recommended. A splitless injection technique is typically used to introduce the sample into the system, which is optimal for trace-level analysis. The mass spectrometer detector provides identification by creating a unique mass spectrum for the compound, allowing for high specificity and sensitivity. epa.govepa.gov

High-Performance Liquid Chromatography (HPLC)benchchem.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for quantifying this compound, particularly for samples that may be thermally unstable. scielo.br The recommended setup involves a C18 column with UV detection set at a wavelength of 210 nm. A mobile phase consisting of an acetonitrile and water mixture, typically in a 90:10 ratio, is used to elute the compound from the column. This method is effective for separating the analyte from complex sample matrices.

ParameterGC-MSHPLC
Column Type DB-5MS (30 m × 0.25 mm × 0.25 µm)C18
Injection Mode SplitlessNot Specified
Mobile Phase Inert Gas (e.g., Helium, Nitrogen)Acetonitrile/Water (90:10)
Detector Mass SpectrometerUV (210 nm)
Primary Use High-specificity identification and quantificationQuantification of non-volatile or thermally labile samples

Sample Preparation and Matrix Effects for this compound Analysisbenchchem.com

Effective sample preparation is critical for accurate analysis, as it serves to isolate and concentrate this compound from the sample matrix, thereby minimizing interference and enhancing detection sensitivity.

Extraction and Enrichment Protocols for Complex Environmental and Biological Matrices

The analysis of this compound in complex samples such as soil, water, or biological tissues necessitates robust extraction and enrichment steps. Common techniques applicable to semi-volatile organic compounds include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE uses immiscible solvents to partition the analyte from the sample, while SPE uses a solid sorbent to adsorb the analyte, which is then eluted with a small volume of solvent. These methods concentrate the analyte and remove interfering substances from the matrix, which is crucial for preventing signal suppression or enhancement during analysis.

Internal Standard Applications (e.g., Deuterated Analogs)benchchem.com

To correct for analyte loss during sample preparation and instrumental analysis, internal standards are employed. For this compound analysis, deuterated analogs such as d₄-bis(2-ethylhexyl) ether are ideal internal standards. These isotopically labeled compounds are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. By adding a known amount of the internal standard to the sample before extraction, any variations or losses throughout the analytical process can be accounted for, leading to more accurate and precise quantification.

Method Validation and Performance Characteristicsbenchchem.com

Method validation is a crucial process that demonstrates an analytical procedure is suitable for its intended purpose. europa.eu This involves evaluating several performance characteristics to ensure the reliability and accuracy of the results.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. mdpi.comresearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, a typical calibration range is between 0.1 and 100 µg/mL when using hexane as the solvent.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A reported LOD for this compound is approximately 0.05 µg/mL.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Performance CharacteristicTypical Value/Range for this compound Analysis
Linearity Range 0.1–100 µg/mL (in hexane)
Limit of Detection (LOD) ~0.05 µg/mL
Internal Standard Deuterated analogs (e.g., d₄-bis(2-ethylhexyl) ether)

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

Several methods are employed to determine the LOD and LOQ, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). The most common approaches include:

Based on the Standard Deviation of the Response and the Slope: This method involves analyzing a series of blank samples to determine the standard deviation of the background noise. The LOD and LOQ are then calculated using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where:

σ = the standard deviation of the response of the blank

S = the slope of the calibration curve

Based on Signal-to-Noise Ratio: This empirical method involves analyzing samples with known low concentrations of the analyte and determining the concentration at which the signal is a specified multiple of the background noise. Typically, a signal-to-noise ratio of 3:1 is used for the LOD, and a ratio of 10:1 is used for the LOQ.

The table below illustrates hypothetical LOD and LOQ values for the analysis of this compound using a chromatographic method, demonstrating how these values would be presented in a validation study.

ParameterMethodHypothetical Value
Limit of Detection (LOD)Signal-to-Noise Ratio (3:1)0.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio (10:1)0.15 µg/mL

This table presents illustrative values for educational purposes, as specific experimental data for this compound was not found in the search results.

Accuracy and Precision in Quantitative Analysis

Accuracy refers to the closeness of a measured value to a standard or known true value. It is a measure of the systematic error of a method. Accuracy is typically determined through recovery studies, where a sample matrix is spiked with a known concentration of the analyte (this compound in this case) and the percentage of the analyte recovered is calculated. These studies are usually performed at multiple concentration levels across the range of the method.

Precision is the degree to which repeated measurements under unchanged conditions show the same results. It is a measure of the random error of a method and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained by the same analyst on the same day with the same equipment.

Intermediate Precision: The precision obtained within the same laboratory but on different days, by different analysts, or with different equipment.

The following data table provides an example of how accuracy and precision data for the quantification of this compound might be presented.

Concentration Spiked (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (% Recovery)Precision (RSD %)
1.00.9898.02.5
10.010.1101.01.8
50.049.599.01.5

This table contains hypothetical data to illustrate the concepts of accuracy and precision, as specific research findings for this compound were not available in the search results.

Biological Activity and Mechanistic Toxicology of Bis 2 Ethylhexyl Ether

General Biological Interactions of Bis(2-ethylhexyl) Ether

Limited specific toxicological data for this compound are available in publicly accessible scientific literature. However, its biological interactions can be inferred from its physicochemical properties. As a large, symmetrical ether with two bulky ethylhexyl side chains, its behavior in biological systems is expected to be dominated by its nonpolar, lipophilic nature.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number10143-60-9
Molecular FormulaC16H34O
Molecular Weight242.44 g/mol
LogP (Octanol-Water Partition Coefficient)5.43580
Physical StateColorless liquid

The tendency of nonpolar molecules to aggregate in aqueous environments is known as the hydrophobic effect, which is a primary driving force for many biological phenomena, including protein folding and the formation of cell membranes. youtube.com this compound possesses a high octanol-water partition coefficient (LogP), indicating strong lipophilicity or hydrophobicity. This property suggests that the compound will preferentially partition from aqueous environments, such as bodily fluids, into lipid-rich biological components.

Key hydrophobic interactions are anticipated with:

Cell Membranes: The lipid bilayer of cell membranes represents a highly favorable environment for lipophilic compounds. This compound is expected to readily insert into and accumulate within the nonpolar, hydrophobic core of cell membranes. This partitioning can alter the physical properties of the membrane, such as its fluidity and thickness. researchgate.net

Lipoproteins: In the bloodstream, hydrophobic molecules are often transported via lipoproteins. This compound would likely associate with the lipid components of these particles.

Adipose Tissue: As a highly lipophilic substance, this compound is predicted to accumulate in adipose (fat) tissue, which serves as a long-term storage depot for such compounds.

Hydrophobic Pockets of Proteins: While not forming specific, high-affinity bonds, the compound may interact non-specifically with hydrophobic pockets on the surface or in the interior of proteins, potentially altering their conformation and function. dtic.milnih.gov

The this compound molecule is characterized by a chemically stable ether linkage and saturated alkyl chains. It lacks reactive functional groups that would facilitate covalent bonding or specific electrostatic or hydrogen-bonding interactions with biological targets. alfa-chemistry.comlibretexts.org Therefore, its molecular engagement is considered to be predominantly non-specific and physical in nature.

Unlike molecules that are designed to fit into the active site of a specific enzyme or receptor, the interactions of this compound are driven by its general physicochemical properties. alfa-chemistry.com The primary mechanism of its interaction is the physical partitioning into lipid phases, as described above. This can lead to a general disruption of the functions associated with those lipid environments, such as membrane transport or the activity of membrane-bound proteins, rather than the inhibition of a single, specific molecular target. Ethers are generally considered to be unreactive and are often used as inert solvents in chemical reactions. libretexts.org

Toxicokinetics and Disposition Studies of this compound

Detailed toxicokinetic studies—encompassing absorption, distribution, metabolism, and excretion—specifically for this compound (CAS 10143-60-9) are not extensively available in the peer-reviewed literature. The information below is based on general principles for large, lipophilic ethers and related compounds.

The absorption of this compound following exposure via oral, dermal, or pulmonary routes has not been specifically quantified. However, for large lipophilic molecules, absorption patterns can be inferred.

Gastrointestinal Absorption: Following ingestion, highly lipophilic compounds are typically absorbed in the small intestine via passive diffusion, often facilitated by the presence of dietary fats and bile salts which aid in emulsification.

Dermal Absorption: Absorption through the skin is a potential route of exposure, particularly in occupational settings. While ethers can be absorbed dermally, the large molecular size of this compound may limit the rate and extent of its penetration through the stratum corneum. nih.gov

Pulmonary Absorption: Due to its relatively low volatility, significant absorption via inhalation is less likely under normal temperature and pressure conditions compared to smaller, more volatile ethers.

Once absorbed into the systemic circulation, this compound is expected to distribute widely, with a strong preference for tissues with high lipid content. nih.gov Based on its high lipophilicity, the highest concentrations would be anticipated in:

Adipose tissue

Liver

Other lipid-rich tissues

Studies on other lipophilic ether compounds, such as certain polybrominated diphenyl ethers (PBDEs), show that these substances distribute into lipophilic tissues and that excretion rates are inversely related to tissue concentrations. nih.gov This suggests that this compound could be retained in the body, particularly in fat, leading to potential accumulation with repeated exposure.

Specific metabolic pathways for this compound have not been elucidated. In general, ethers are relatively resistant to metabolism. libretexts.org For many glycol ethers, metabolism is initiated by liver enzymes such as alcohol dehydrogenase, leading to the formation of more polar metabolites that can be excreted. nih.gov

Potential, though unconfirmed, metabolic pathways for this compound could involve:

Omega (ω) and Omega-1 (ω-1) Hydroxylation: Cytochrome P450 enzymes could catalyze the oxidation of the terminal or sub-terminal carbon atoms on the ethylhexyl chains. This would introduce a hydroxyl group, creating an alcohol.

Further Oxidation: The resulting alcohol could be further oxidized to an aldehyde and then a carboxylic acid, creating more water-soluble metabolites.

Ether Cleavage (O-dealkylation): Cleavage of the C-O ether bond is a possible but generally less favorable metabolic route for simple aliphatic ethers. This would yield 2-ethylhexanol and its subsequent metabolites.

These transformation pathways would increase the polarity of the parent compound, facilitating its excretion from the body, primarily via urine as conjugated metabolites (e.g., glucuronides or sulfates). Without specific studies, the identities and quantities of any metabolites remain unknown.

Table 2: Predicted Toxicokinetic Profile of this compound
ParameterPredicted CharacteristicRationale
AbsorptionLikely absorbed orally; dermal absorption may be limited.High lipophilicity facilitates passive diffusion across the gut wall; large molecular size may hinder dermal penetration.
DistributionExtensive distribution to and accumulation in adipose tissue and other lipid-rich tissues.High LogP value indicates preferential partitioning into fatty tissues.
MetabolismExpected to be slow and limited.Ether linkage is generally stable. Metabolism would likely proceed via oxidation of the alkyl chains.
ExcretionSlow elimination from the body, potentially in feces (for unabsorbed compound) and urine (for metabolites).High retention in adipose tissue would lead to a long biological half-life.

Elimination Pathways and Excretion Kinetics

No specific studies detailing the elimination pathways or excretion kinetics of this compound in any biological system were identified in the available scientific literature. Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been published.

Physiologically Based Pharmacokinetic (PBPK) Modeling

There are no published Physiologically Based Pharmacokinetic (PBPK) models for this compound. The development of such models requires extensive data on the compound's metabolic and excretion kinetics, which is currently not available.

Interspecies Toxicokinetic Comparisons

No data is available to conduct a comparison of the toxicokinetics of this compound between different species.

Organ-Specific and Systemic Toxicological Assessments of this compound

Information on the organ-specific toxicity of this compound is sparse. Acute toxicity data indicates a low level of acute toxicity.

Test TypeRoute of ExposureSpeciesDoseToxic Effects Noted
LD50 (Lethal dose, 50 percent kill)OralRat34 g/kgDetails not reported other than lethal dose value. chemsrc.com
Acute Toxicity StudyOralRat2000 mg/kgAbsence of any toxicological signs or serum biochemical changes. researchgate.net

Hepatic Effects and Mechanisms of Liver Injury (e.g., Oxidative Stress, Endoplasmic Reticulum Stress)

While one source indicates the possibility of liver effects at high doses in animal studies, no specific studies detailing these effects or the underlying mechanisms, such as oxidative stress or endoplasmic reticulum stress, were found. dovepress.com Another study that included this compound as part of a plant extract analysis showed no toxicological changes in rats, but this was not a targeted study on the compound itself. researchgate.net

Reproductive and Developmental Toxicology

Safety data sheets for this compound explicitly state that no data is available regarding its reproductive toxicity. ssl-images-amazon.com One large-scale environmental health study noted a statistical association where Di-2-ethylhexyl ether was linked with decreased odds of impaired glucose tolerance in pregnant women, but this finding does not provide insight into the compound's direct reproductive or developmental effects. heals-eu.eu

Male Reproductive System Impacts

No studies specifically investigating the impacts of this compound on the male reproductive system could be identified in the scientific literature.

Developmental Anomalies and Fetal Effects

Exposure to Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) during critical developmental windows has been linked to a range of adverse outcomes. Studies in rodents indicate that prenatal exposure can disrupt placental development, leading to higher incidences of low birth weight, premature birth, and fetal loss wikipedia.org. DEHP and its metabolites can cross the placental barrier, leading to direct fetal exposure frontiersin.orgnih.gov. This in-utero exposure is associated with adverse reproductive outcomes, including reduced fetal growth and lower pup weight at birth wikipedia.orgnih.gov.

Research has shown that maternal exposure to DEHP can have lasting consequences for offspring. In mice, prenatal exposure has been shown to cause multigenerational and transgenerational effects on female fertility, including disruptions to the estrous cycle and reduced fertility nih.gov. Specifically, prenatal DEHP exposure increased the time to pregnancy and the number of deceased pups in the first-generation (F1) female mice nih.gov.

Furthermore, DEHP can interfere with fetal gene expression. In human cell line studies, DEHP was found to alter the expression of numerous genes critical for fetal development nih.gov. Notably, it caused the down-regulation of genes essential for fetal brain development, suggesting a potential link to central nervous system birth defects nih.gov.

Neurotoxicity and Neurobehavioral Alterations

Evidence from animal studies suggests that DEHP is a neurotoxic compound that can induce neurobehavioral disorders. frontiersin.orgresearchgate.netnih.govnih.gov Long-term exposure in mice has been shown to cause depressive behaviors and impair learning and memory functions researchgate.net. The neurotoxic effects are attributed to mechanisms including oxidative damage, apoptosis, and ion channel imbalance. frontiersin.org

Studies focusing on developmental neurotoxicity indicate that the nervous system is particularly sensitive to DEHP during puberty nih.gov. Prenatal or early-life exposure in rodents has been correlated with various neuropathologies and neurobehavioral diseases. frontiersin.org For instance, juvenile rats exposed to DEHP exhibited memory impairment, anxiety, depression, and spatial learning disorders nih.gov. High doses of DEHP have been observed to induce behavioral despair in mice oup.com.

Blood-Brain Barrier Permeability Studies

The blood-brain barrier (BBB) is a critical protective interface for the central nervous system. Recent studies have demonstrated that DEHP can compromise the integrity of this barrier. In adult male mice, exposure to low doses of DEHP, both alone and in an environmental phthalate mixture, resulted in increased BBB permeability. nih.govresearchgate.net

This increased permeability was associated with effects on specific proteins that are crucial for the BBB's structure. Researchers observed alterations in the endothelial accessory tight junction protein zona occludens-1 and the caveolae protein Cav-1 in the hypothalamic medial preoptic area and parts of the hippocampus. nih.govresearchgate.net These changes were also linked to an inflammatory response within the brain, including the activation of astrocytes and microglia nih.govresearchgate.net. The disruption of BBB functionality is thought to contribute, at least in part, to the behavioral alterations observed following phthalate exposure researchgate.net.

Neurobehavioral Assessment Techniques

To evaluate the neurotoxic effects of DEHP, researchers employ a variety of standardized neurobehavioral assessment techniques. These tests are designed to measure specific aspects of behavior, cognition, and motor function in animal models.

Assessment TechniqueMeasured Endpoint(s)Key Findings in DEHP-Exposed Animals
Open Field Test Locomotor activity, anxiety-like behaviorIncreased time spent in the central area, suggesting reduced anxiety-like behavior.
Morris Water Maze Spatial learning and memoryIncreased latency to find the hidden platform, indicating impaired cognitive function. oup.com
Forced Swim Test Depression-like behavior (behavioral despair)Increased immobility time, suggesting a depressive-like state.
Elevated Plus Maze Anxiety-like behaviorAltered time spent in open versus closed arms, indicative of changes in anxiety levels.
Surface Righting Reflex Developmental motor coordinationDelayed reflex in neonatal offspring exposed prenatally.

These techniques provide quantitative data on how DEHP exposure can alter complex behaviors related to emotional states and cognitive processes nih.govoup.com.

Endocrine Disruption Potential

Bis(2-ethylhexyl) phthalate is widely recognized as an endocrine-disrupting chemical (EDC). wikipedia.orgnih.govfrontiersin.orgedlists.org EDCs are substances that can interfere with the body's hormonal systems. DEHP's endocrine-disrupting activity is believed to occur through multiple mechanisms, including acting as an antagonist to androgens (male hormones) wikipedia.org.

Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), along with other secondary metabolites, are also active and may contribute significantly to its endocrine-disrupting effects mdpi.com. Exposure to DEHP has been associated with a variety of health issues in both humans and animals, including reproductive and developmental problems frontiersin.orgmdpi.com. Studies have shown that DEHP can disrupt steroidogenesis (the process of hormone production) and may exhibit anti-estrogenic activity nih.gov.

Estrogen Receptor (ERα/ERβ) Binding Assays

Studies have investigated the interaction of DEHP with estrogen receptors alpha (ERα) and beta (ERβ), which are key mediators of estrogen signaling. In competitive binding assays using rat uterine ER, DEHP was found to compete with the natural hormone estradiol (B170435) for binding to the receptor, although it was characterized as a weak binder.

In vitro studies using human breast cancer cell lines (T47D, MCF7) have provided more specific insights. In these cells, DEHP exposure led to an up-regulation of ERα and a down-regulation of ERβ at the messenger RNA (mRNA) level. researchgate.net An elevated ratio of ERα to ERβ has been associated with a more aggressive disease prognosis in breast cancer, suggesting a potential mechanism by which DEHP could influence hormone-sensitive cancers researchgate.net. However, other studies using different cell-based assays reported that DEHP did not activate ERα elsevierpure.comnih.gov.

Aromatase Inhibition Studies

Aromatase is a key enzyme responsible for the synthesis of estrogens. The effect of DEHP on aromatase activity appears to be complex. Research on the active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), has indicated that it can reduce aromatase activity.

Conversely, other in vitro studies using human breast cancer cells (MCF7/Aro), which are engineered to express aromatase, found different results. In this model, treatment with DEHP led to an increase in both aromatase mRNA levels and enzyme activity. researchgate.net This study also noted that DEHP conferred insensitivity to letrozole, a clinically used aromatase inhibitor researchgate.net. These differing findings suggest that the effect of DEHP on aromatase may be dependent on the specific metabolite, cell type, and experimental conditions.

Thyroid Hormone System Perturbations

There is no specific information available in the reviewed literature regarding the effects of this compound on the thyroid hormone system.

However, studies on related compounds have indicated potential for thyroid disruption. For instance, Bis(2-ethylhexyl) phthalate (DEHP) has been shown to disturb the homeostasis of thyroid hormones in animal studies. selleckchem.com Research on Japanese medaka has demonstrated that both DEHP and Bis(2-ethylhexyl) adipate (B1204190) (DEHA) can disrupt thyroid hormone activity, affecting the expression of genes related to the thyroid system. nih.govnih.gov

Immunological and Inflammatory Responses

No studies were identified that specifically investigated the immunological and inflammatory responses to this compound.

In contrast, research on the primary metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), has shown that it can aggravate inflammatory responses in macrophage cell lines by impairing epigenetic regulators and activating the inflammasome. inchem.org

Genotoxicity and Mutagenicity

There is a lack of data specifically addressing the genotoxicity and mutagenicity of this compound.

In Vitro and In Vivo Genotoxicity Assays

Specific in vitro and in vivo genotoxicity assays for this compound have not been reported in the available literature.

For similar compounds, a variety of assays have been conducted. For instance, Bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate was concluded to not raise a concern for genotoxicity based on reported in vitro and in vivo studies. researchgate.netnih.gov Studies on Tris(2-ethylhexyl) phosphate (B84403) (TEHP) using the alkaline comet assay in human liver cells (HepG2) showed induced DNA damage. mdpi.com

Table 1: Summary of Genotoxicity Data for Related "Bis(2-ethylhexyl)" Compounds

CompoundAssay TypeSystemEndpointResult
Bis(2-ethylhexyl) phthalate (DEHP)Various---GenotoxicityGenerally Negative nih.govnih.gov
Bis(2-ethylhexyl) phthalate (DEHP)Comet AssayLarval ZebrafishDNA Strand BreaksPositive nih.gov
Mono(2-ethylhexyl) phthalate (MEHP)Chromosome AberrationCHO CellsClastogenicityPositive
Bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylateVariousIn vitro & In vivoGenotoxicityNegative researchgate.netnih.gov
Tris(2-ethylhexyl) phosphate (TEHP)Comet AssayHepG2 CellsDNA DamagePositive mdpi.com

This table is for informational purposes only and does not represent data for this compound.

Carcinogenicity Assessment

A carcinogenicity assessment for this compound is not available in the public domain.

Tumorigenesis Studies in Animal Models

There are no published tumorigenesis studies in animal models for this compound.

In contrast, Bis(2-ethylhexyl) phthalate (DEHP) has been tested in mice and rats. Oral administration of DEHP was found to significantly increase the incidence of liver tumors in both species. inchem.org The proposed mechanism for this is through peroxisome proliferation, a process to which rodents are particularly sensitive. industrialchemicals.gov.au

Classification as Probable Human Carcinogen

There is no classification for this compound by major regulatory agencies such as the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).

Bis(2-ethylhexyl) phthalate (DEHP), however, has been classified by the U.S. EPA as a Group B2, probable human carcinogen, based on the findings of liver tumors in rats and mice. criver.comepa.gov The IARC has classified DEHP as "possibly carcinogenic to humans" (Group 2B). frontiersin.org It is important to note that this classification is based on the evidence for DEHP and should not be extrapolated to this compound.

Mechanistic Toxicology Approaches for this compound

Detailed mechanistic studies specifically investigating the toxicological effects of this compound are sparse in publicly accessible scientific literature. The application of modern toxicological approaches to this specific compound is not well-documented.

Adverse Outcome Pathway (AOP) Framework Development

There are no established or proposed Adverse Outcome Pathways (AOPs) for this compound in the available scientific literature. The development of an AOP requires significant data on the molecular initiating event, key events, and the adverse outcome, which are currently lacking for this compound.

High-Throughput Screening (e.g., ToxCast) for Molecular Targets

This compound is listed in the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard. epa.gov This inclusion suggests that the compound has been subjected to high-throughput screening assays as part of the Toxicology Forecaster (ToxCast) program. However, detailed, publicly available summaries of the specific molecular targets and pathways affected by this compound from these screenings are not readily accessible in the provided search results. The ToxCast program is designed to identify potential biological activity of chemicals across a wide range of assays, which could form the basis for future mechanistic research.

Transcriptomic Profiling (e.g., RNA-seq) for Biomarker Identification

No studies utilizing transcriptomic profiling, such as RNA-sequencing, to identify biomarkers of exposure or effect for this compound were identified in the search results. Such studies are crucial for understanding the global changes in gene expression following exposure and for elucidating potential mechanisms of toxicity.

Molecular Docking and Computational Toxicology

Specific molecular docking or computational toxicology studies for this compound are not described in the available literature. These in silico methods are valuable for predicting the binding of a chemical to biological macromolecules and for hypothesizing potential molecular initiating events, but they have not been extensively applied to this compound.

Intervention Strategies and Protective Agents (e.g., Antioxidants)

Given the lack of established mechanisms of toxicity for this compound, there is no information on the development or testing of specific intervention strategies or protective agents, such as antioxidants, against its potential adverse effects. Research in this area is contingent on a better understanding of how the compound interacts with biological systems.

Regulatory Frameworks and Risk Assessment of Bis 2 Ethylhexyl Ether

Hazard Identification and Prioritization Methodologies

The process of identifying and prioritizing chemical hazards typically involves screening substances based on their intrinsic properties, use patterns, and potential for human and environmental exposure. For Bis(2-ethylhexyl) ether, specific methodologies detailing its formal prioritization for risk assessment are not widely documented. However, its identification as a substance of potential concern can be inferred from its inclusion in certain regulatory contexts.

For instance, the Illinois Pollution Control Board lists this compound (CAS No. 10143-60-9) in its regulations pertaining to standards for new solid waste landfills. illinois.govillinois.govillinois.gov This inclusion suggests that the compound has been identified by a regulatory body as a substance that requires monitoring and proper management in waste streams, indicating a level of hazard identification. The prioritization of chemicals often focuses on hazards such as carcinogenicity, persistence, bioaccumulation, and toxicity (PBT). While comprehensive data for this compound is scarce, its presence in such regulations places it on the radar for environmental oversight.

Risk Assessment Principles (Exposure, Hazard Characterization)

A formal risk assessment for any chemical compound is founded on the principles of evaluating potential exposure and characterizing the inherent hazards.

Exposure Assessment: Exposure to this compound can occur through various pathways depending on its application.

Occupational Exposure: In laboratory and industrial settings, where it may be used as a high-temperature solvent or a chemical intermediate, inhalation of vapors or aerosols and direct skin contact are primary routes of exposure. chemicea.com Safety data sheets recommend handling the substance under a fume hood to mitigate inhalation risks. chemicea.com

Consumer Exposure: The compound has been identified as an ingredient in some consumer products, such as sunscreens, which could lead to dermal exposure. dovepress.com

Environmental Exposure: The regulation of its disposal in landfills points to a potential for environmental release, creating pathways for exposure to the general population through contaminated media. illinois.govillinois.gov

Hazard Characterization: A significant challenge in the risk assessment of this compound is the limited availability of toxicological data to characterize its hazards. Material Safety Data Sheets (MSDS) provide minimal specific information on health effects. One MSDS notes "NIL" for potential eye effects and indicates no data is available for a "Health & Safety Reporting List". chemicea.com Another source, in a table of sunscreen ingredients, also states "No Data Available" regarding the compound's specific hazards. dovepress.com This lack of comprehensive hazard data is a critical gap, preventing a full risk characterization.

Classification of Environmental and Health Hazards (e.g., PBT/vPvB, Carcinogen Classification)

Formal hazard classifications by major international and national agencies for this compound are largely absent.

PBT/vPvB Assessment: There is no available information in the provided search results to indicate that this compound has been formally assessed or classified under the criteria for Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substances.

Carcinogen Classification: Prominent organizations that classify carcinogens, such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the U.S. Environmental Protection Agency (EPA), have not published a carcinogenicity assessment for this compound. The lack of such a classification means its carcinogenic potential is currently unknown.

Development of Safety Guidelines and Exposure Limits

Reflecting the scarcity of toxicological data, no official occupational exposure limits (OELs) have been established for this compound by regulatory bodies like the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH). Safety data sheets for the compound explicitly state that exposure limits are not available. chemicea.comssl-images-amazon.com

In the absence of formal OELs, safety guidelines are based on general precautionary principles for handling chemicals with unknown long-term health effects.

General Safety Guidelines for this compound
Control MeasureGuidelineSource
Engineering ControlsUse in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. chemicea.com
Personal Protective Equipment (PPE)Wear chemical-resistant goggles, nitrile gloves, and a lab coat or protective clothing. chemicea.com
StorageStore in tightly sealed containers in a cool, dry place away from heat and oxidizing agents.
HandlingAvoid contact with skin, eyes, and clothing. Do not inhale substance/mixture. chemicea.com

Waste Management and Environmental Risk Mitigation Strategies

Strategies for managing waste and mitigating environmental risks associated with this compound are informed by its inclusion in environmental regulations and general best practices for chemical disposal.

The primary regulatory risk mitigation strategy identified is the tracking and management of the compound as a special waste. The Illinois Pollution Control Board requires that special wastes, including this compound, accepted at landfills must be accompanied by a manifest. illinois.govillinois.gov This measure ensures that the disposal of the chemical is documented and handled appropriately to prevent uncontrolled release into the environment.

General protocols for waste management include:

Emerging Research Areas and Future Directions for Bis 2 Ethylhexyl Ether

Novel Applications beyond Traditional Industrial Uses

While traditionally used as a solvent and in the synthesis of plasticizers, the unique structural characteristics of bis(2-ethylhexyl) ether, such as its branched alkyl chains, low volatility, high boiling point, and thermal stability, make it a candidate for advanced material science and specialized chemical formulations. Research is beginning to explore its potential in areas that capitalize on these inherent properties.

The steric hindrance provided by the branched 2-ethylhexyl groups can influence reaction pathways and product selectivity in chemical synthesis, a feature that could be exploited in the development of specialty polymers and fine chemicals. Furthermore, its hydrophobic nature and miscibility with many organic solvents suggest potential applications as a component in advanced lubricant formulations, hydraulic fluids, or as a dielectric fluid in high-voltage applications, where thermal stability is paramount. The exploration of its role as a performance additive in coatings and resins, where it might impart flexibility and durability, represents another avenue for future research.

Green Chemistry Innovations for Sustainable Production

The traditional synthesis of ethers, including this compound, often involves acid catalysts and can lead to the formation of byproducts. Emerging research in green chemistry is focused on developing more sustainable and efficient production methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Catalytic Innovations: Scientists are actively investigating more environmentally conscious catalytic systems for the synthesis of this compound. This includes the use of solid acid catalysts, which can be more easily separated and recycled than homogeneous catalysts, and the optimization of continuous flow processes to improve yield and purity while minimizing waste. The use of ionic liquids as catalysts is also being explored, as the composition of the ionic liquid can influence the formation of byproducts like this compound. mdpi.com Research has shown that higher reaction temperatures and the acidity of the ionic liquid can favor the etherification of alcohols. mdpi.com

Sustainable Feedstocks: A key goal in green chemistry is the transition from petroleum-based feedstocks to renewable alternatives. While direct synthesis of this compound from biomass is a long-term objective, research into the production of its precursor, 2-ethylhexanol, from renewable sources is a critical first step. Lignocellulosic biomass, rich in complex polymers, presents a potential source for aromatic and other organic compounds that could be converted into chemical building blocks.

Innovative Synthesis Methods: Beyond catalysis, researchers are exploring novel energy sources to drive the synthesis of ethers more efficiently. Methods such as sonochemical and microwave-assisted reactions are being investigated as they are often more energy-efficient and can lead to higher yields in shorter reaction times with reduced solvent usage. alfa-chemistry.com

The following table summarizes key research findings in the sustainable production of ethers, with potential applicability to this compound:

Innovation AreaResearch FocusPotential Benefits
Catalysis Use of solid acid catalysts and ionic liquids. mdpi.comEnhanced catalyst recyclability, improved yield and purity, reduced waste.
Process Optimization Development of continuous flow processes. Increased efficiency, better control over reaction conditions.
Feedstock Conversion of biomass to chemical precursors. greenchemistry-toolkit.orgresearchgate.netReduced reliance on fossil fuels, lower carbon footprint.
Reaction Conditions Microwave-assisted and sonochemical methods. alfa-chemistry.comIncreased energy efficiency, faster reaction times, higher yields. alfa-chemistry.com

Advanced Modeling and Predictive Toxicology

Predictive toxicology utilizes computational models to forecast the potential adverse effects of chemicals on human health and the environment, reducing the need for extensive and costly animal testing. gradientcorp.com For this compound, advanced modeling techniques can help to fill existing data gaps and guide future toxicological research.

In silico tools, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the toxicity of this compound based on its molecular structure and physicochemical properties. gradientcorp.com These models compare the structure of the target chemical to a database of compounds with known toxicological profiles to estimate its potential for various health effects.

Toxicogenomics is another powerful tool that studies how the genetic material of a cell or organism is affected by exposure to toxic substances. nih.gov By analyzing changes in gene expression, researchers can gain insights into the mechanisms of toxicity and identify potential biomarkers of exposure. nih.gov While specific toxicogenomic studies on this compound are limited, the broader field provides a framework for future investigations.

The development of sophisticated in vitro assays using human cells and tissues can also provide valuable data for predictive models. rsc.org These assays can assess specific biological activities, such as receptor binding or enzyme inhibition, which can then be used to predict potential adverse outcomes in the whole organism. rsc.org

Interdisciplinary Research Needs and Collaborative Initiatives

A comprehensive understanding of the life cycle and potential impacts of this compound requires a collaborative, interdisciplinary approach. The complexity of environmental contamination and its health consequences necessitates the integration of expertise from various scientific fields. nih.govyoutube.com

Key Areas for Interdisciplinary Research:

Environmental Chemistry and Ecotoxicology: To better understand the environmental fate, transport, and degradation of this compound, as well as its effects on different ecosystems.

Toxicology and Epidemiology: To investigate the potential human health effects of exposure, including studies on metabolism, mechanisms of toxicity, and the identification of sensitive populations.

Materials Science and Green Chemistry: To develop safer and more sustainable alternatives to this compound and to innovate greener production processes.

Computational Science and Data Analytics: To create and refine predictive models for toxicity and environmental behavior, and to analyze large datasets from environmental monitoring and health studies.

Social Sciences: To understand public perception of chemical risks and to develop effective communication strategies for stakeholders. nih.gov

Collaborative initiatives, such as those fostered by governmental agencies and research consortia, are crucial for addressing the complex challenges posed by emerging contaminants. uwm.edunvtc.usepa.gov These initiatives can facilitate data sharing, promote standardized research methodologies, and leverage the collective expertise of academia, industry, and regulatory bodies to address knowledge gaps and inform evidence-based policy decisions.

Addressing Data Gaps in Environmental and Health Impact Assessments

Despite its industrial use, there are notable data gaps in the comprehensive environmental and health impact assessment of this compound. Addressing these gaps is essential for a thorough risk characterization and the implementation of appropriate management strategies.

Environmental Data Gaps:

Environmental Fate and Transport: More research is needed to fully understand the persistence, degradation, and mobility of this compound in various environmental compartments, including soil, water, and air. canada.ca While it is known to biodegrade in soil, the rates and pathways under different environmental conditions require further investigation. canada.ca

Ecotoxicity: There is a need for more comprehensive ecotoxicological data on a wider range of aquatic and terrestrial organisms to assess the potential risks to ecosystem health.

Monitoring Data: Systematic monitoring of this compound concentrations in different environmental media and biota is necessary to determine the extent of environmental exposure.

Human Health Data Gaps:

Exposure Assessment: More data is needed on the levels of human exposure to this compound from various sources, including consumer products, diet, and indoor environments.

Toxicokinetics: A clearer understanding of the absorption, distribution, metabolism, and excretion of this compound in humans is required to accurately assess internal dose and potential health risks.

Chronic Toxicity: Long-term studies are needed to evaluate the potential for chronic health effects, including reproductive and developmental toxicity, and carcinogenicity. While some data exists for related compounds, specific data for this compound is lacking. industrialchemicals.gov.auindustrialchemicals.gov.au

The following table outlines the key data gaps and the research needed to address them:

Area of AssessmentSpecific Data GapRequired Research
Environmental Impact Persistence and degradation in different media.Long-term environmental fate studies under various conditions.
Ecotoxicity across multiple trophic levels.Standardized ecotoxicity testing on a broader range of species.
Widespread environmental concentrations.Comprehensive environmental monitoring programs.
Health Impact Routes and levels of human exposure.Total diet studies, analysis of consumer products, and biomonitoring.
Human metabolism and toxicokinetics.In vitro and in vivo metabolism studies.
Potential for chronic health effects.Long-term animal toxicology studies and epidemiological research.

Q & A

Q. What are the recommended laboratory synthesis methods for Bis(2-ethylhexyl) ether?

this compound is typically synthesized via the Williamson ether synthesis , which involves the reaction of 2-ethylhexanol with alkyl halides or sulfonates under alkaline conditions. Key steps include:

  • Step 1 : Dehydration of 2-ethylhexanol using concentrated sulfuric acid as a catalyst to form the corresponding alkoxide.
  • Step 2 : Nucleophilic substitution with a halogenated alkane (e.g., 2-ethylhexyl bromide) in anhydrous conditions.
  • Step 3 : Purification via fractional distillation (boiling point ~250–270°C) or column chromatography.

Critical parameters : Use inert atmosphere (N₂) to prevent oxidation and control reaction temperature (80–100°C). Yield optimization requires stoichiometric excess of the alcohol to minimize side reactions .

Q. What safety protocols are essential for handling this compound?

Based on analogous ether safety data (e.g., bis(2-methoxyethyl) ether in ):

  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 hPa at 20°C).
  • PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.
  • Storage : In airtight containers away from oxidizers and heat sources (flammability class: Category 4) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Q. What physicochemical properties are critical for experimental design?

PropertyValue/RangeMeasurement Method
Boiling point~250–270°CDistillation under vacuum
Density~0.89–0.92 g/cm³Pycnometer or digital densitometer
SolubilityInsoluble in water; miscible with organic solvents (e.g., hexane, toluene)Shake-flask method

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

Adopt a systematic review framework (Table 1) to harmonize study parameters:

Table 1 : Key Parameters for Toxicological Data Comparison

ParameterInclusion CriteriaExample Values
Exposure routeOral, dermal, inhalationLD₅₀ (oral): >2000 mg/kg (rat)
Model systemIn vitro (cell lines), in vivo (rodents)HepG2 cells, Sprague-Dawley rats
EndpointsAcute toxicity, endocrine disruptionOECD Test Guideline 456

Meta-analysis of existing data and validation via transcriptomic profiling (e.g., RNA-seq for endocrine disruption markers) are recommended .

Q. What analytical techniques optimize quantification of this compound in complex matrices?

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with splitless injection. Internal standards: deuterated analogs (e.g., d₄-bis(2-ethylhexyl) ether).
  • HPLC : C18 column with UV detection at 210 nm; mobile phase: acetonitrile/water (90:10).
  • Calibration : Prepare standards in hexane (0.1–100 µg/mL). Limit of detection: ~0.05 µg/mL .

Q. How does the molecular structure of this compound influence its reactivity?

The branched 2-ethylhexyl groups impart steric hindrance, reducing nucleophilic attack in catalytic reactions. Computational studies (DFT) reveal:

  • Low electrophilicity index (<1.5 eV), limiting polar interactions.
  • Strong ligand properties in coordination chemistry (e.g., stabilizing Cu²⁺ complexes in Henry reactions) .

Q. What in vitro models assess endocrine disruption potential?

  • ERα/ERβ binding assays : Use MCF-7 breast cancer cells with luciferase reporters for estrogen receptor activation.
  • Aromatase inhibition : H295R adrenocortical cells (OECD TG 456).
  • Thyroid disruption : Amphibian metamorphosis assay (AMA) .

Q. What waste disposal protocols comply with academic lab regulations?

  • Incineration : At ≥1000°C in licensed facilities (per REACH Annex VII).
  • Containerization : Store in UN-certified containers labeled "halogen-free ether waste."
  • Documentation : Maintain waste manifests per 29 CFR 1910.132 .

Notes

  • Data synthesized from peer-reviewed protocols and safety frameworks for analogous compounds.
  • Methodological rigor emphasized through parameter tables and analytical validation steps.

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Feasible Synthetic Routes

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Bis(2-ethylhexyl) ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.